3-Aminodihydrofuran-2,5-dione

Peptidomimetic Synthesis Bifunctional Linker Design Orthogonal Protection

Unlike generic succinic anhydride, 3-Aminodihydrofuran-2,5-dione provides a built-in dual-functionality (electrophilic anhydride + nucleophilic amine) enabling orthogonal, stepwise derivatization without protection/deprotection sequences. This pre-formed aspartic acid anhydride scaffold streamlines peptidomimetic synthesis, ADC linker construction, and diversity-oriented synthesis campaigns. With commercial purity ≥95% and proven utility in constructing complex heterocyclic libraries, this compound eliminates multi-step synthetic detours, directly accelerating hit-to-lead timelines. Select for your next bifunctional linker or constrained amino acid project.

Molecular Formula C4H5NO3
Molecular Weight 115.09 g/mol
CAS No. 4432-62-6
Cat. No. B3328270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminodihydrofuran-2,5-dione
CAS4432-62-6
Molecular FormulaC4H5NO3
Molecular Weight115.09 g/mol
Structural Identifiers
SMILESC1C(C(=O)OC1=O)N
InChIInChI=1S/C4H5NO3/c5-2-1-3(6)8-4(2)7/h2H,1,5H2
InChIKeyGWKOSRIHVSBBIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminodihydrofuran-2,5-dione (CAS 4432-62-6) | Dual-Function Cyclic Anhydride and Primary Amine Building Block


3-Aminodihydrofuran-2,5-dione (CAS 4432-62-6), also known as 3-aminosuccinic anhydride or 3-aminooxolane-2,5-dione, is a heterocyclic organic compound with the molecular formula C4H5NO3 and a molecular weight of 115.09 g/mol . It belongs to the succinic anhydride subclass, featuring a five-membered dihydrofuran-2,5-dione ring system substituted with a primary amino group at the 3-position [1]. This unique combination of a cyclic anhydride electrophile and a nucleophilic amine within a single small molecule distinguishes it from simpler succinic anhydrides and related heterocycles, enabling dual-mode reactivity for orthogonal functionalization strategies . The compound exists as a racemic mixture (one undefined stereocenter) and is commercially available at purities typically ≥95–98%, with storage conditions requiring sealed containers at 2–8°C .

Why Generic Succinic Anhydrides Cannot Substitute for 3-Aminodihydrofuran-2,5-dione in Precision Synthesis


The assumption that unsubstituted succinic anhydride (CAS 108-30-5) or its simple alkyl derivatives can replace 3-aminodihydrofuran-2,5-dione overlooks the critical, quantifiable reactivity conferred by the 3-amino substituent. While succinic anhydride provides a single electrophilic anhydride site for nucleophilic ring-opening (with second-order kinetics reported for amine acylations [1]), the target compound introduces an additional, orthogonal nucleophilic amine handle. This dual functionality enables stepwise, chemoselective derivatization strategies that are fundamentally impossible with mono-functional analogs. Furthermore, this compound serves as a direct, pre-assembled building block for peptidomimetics and heterocyclic scaffolds, circumventing the need for multi-step protection/deprotection sequences typically required when attempting to generate similar intermediates from succinic anhydride. The presence of the amino group also alters the electronic character and hydrolytic stability of the anhydride ring compared to unsubstituted succinic anhydride [2], which directly impacts reaction yields and product profiles in protic or aqueous media.

3-Aminodihydrofuran-2,5-dione: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Dual Reactivity vs. Succinic Anhydride: Enables Orthogonal, Stepwise Derivatization

3-Aminodihydrofuran-2,5-dione possesses two chemically distinct and reactive handles—a cyclic anhydride (electrophilic) and a primary amine (nucleophilic)—within a single, compact scaffold. In contrast, unsubstituted succinic anhydride (CAS 108-30-5) presents only the electrophilic anhydride site . This dual functionality permits stepwise, chemoselective functionalization: for instance, the amine can be selectively acylated or alkylated while the anhydride remains intact, or the anhydride can undergo ring-opening amidation/esterification under conditions that leave the amine available for subsequent conjugation .

Peptidomimetic Synthesis Bifunctional Linker Design Orthogonal Protection

Pre-Integrated Aspartic Acid Scaffold: Direct Access vs. Multi-Step Functionalization

Structurally, 3-aminodihydrofuran-2,5-dione (aminosuccinic anhydride) is the direct, cyclic internal anhydride of aspartic acid . The comparator, L-aspartic acid (CAS 56-84-8), is a linear amino acid. While both can ultimately yield aspartic acid derivatives, the target compound provides the anhydride moiety pre-formed. Converting L-aspartic acid into its corresponding anhydride or an activated ester for similar reactions typically requires additional synthetic steps (e.g., treatment with acetic anhydride, carbodiimide coupling) and often necessitates protecting group manipulation on the α-amine and β-carboxylic acid .

Aspartic Acid Mimetics Peptide Chemistry Bioisostere Synthesis

Aqueous Reactivity Modulation vs. Succinic Anhydride: Expanding Reaction Media Compatibility

The amino group on 3-aminodihydrofuran-2,5-dione is expected to alter the electronic properties and solvation of the anhydride ring compared to unsubstituted succinic anhydride. Kinetic studies on succinic anhydride have established a second-order rate law for its reaction with primary and secondary amines in water [1]. The presence of the 3-amino substituent introduces both inductive effects and potential intramolecular interactions, which can modulate the electrophilicity of the anhydride carbonyls and influence the rate of aminolysis versus competing hydrolysis. While specific kinetic data for 3-aminodihydrofuran-2,5-dione is not available, this class-level inference from succinic anhydride chemistry suggests that the target compound may exhibit distinct reactivity profiles in aqueous or protic solvents compared to simpler analogs .

Aqueous Synthesis Reaction Kinetics Green Chemistry

Chiral Resolution Value Proposition: Access to Defined Stereochemistry via Enantiopure Analogs

While the racemic mixture (CAS 4432-62-6) is commercially available, both the (R)- and (S)- enantiomers of 3-aminodihydrofuran-2,5-dione are also accessible as distinct chemical entities (CAS 756447-06-0 and 45597-36-2, respectively) . This allows researchers to purchase either the racemic mixture for initial scouting studies or the enantiopure compound for definitive stereoselective synthesis. In contrast, the closest analog, unsubstituted succinic anhydride, is achiral and cannot provide stereochemical control. Furthermore, other amino-substituted cyclic anhydrides like maleimide derivatives lack a free amine, restricting their utility to single-point conjugation.

Asymmetric Synthesis Chiral Building Blocks Stereoselective Chemistry

3-Aminodihydrofuran-2,5-dione: Prioritized Research and Industrial Application Scenarios Based on Differentiation Evidence


Synthesis of Peptidomimetics and Constrained Amino Acid Building Blocks

3-Aminodihydrofuran-2,5-dione is uniquely suited for constructing peptidomimetics and constrained amino acid scaffolds. Its pre-formed aspartic acid anhydride structure allows for direct, one-step incorporation of a masked aspartyl unit into a peptide chain or small molecule, a process that would require multiple protection and activation steps if starting from L-aspartic acid . The dual reactivity (anhydride + amine) enables orthogonal, stepwise derivatization strategies, which is a critical advantage for designing complex, multifunctional molecules for drug discovery .

Development of Bifunctional Linkers and Crosslinking Reagents

The combination of an amine and an anhydride in a single, small molecule (MW 115.09) makes 3-aminodihydrofuran-2,5-dione an ideal core for constructing bifunctional linkers . The amine can be used to attach a targeting moiety or fluorescent probe, while the anhydride can undergo ring-opening to form an amide or ester linkage with a drug payload, polymer, or surface. This orthogonal chemistry is not possible with simpler succinic anhydrides, which lack the secondary attachment point, and offers a more flexible alternative to maleimide-based linkers which require a thiol for conjugation .

Scaffold for Diversity-Oriented Synthesis (DOS) of Heterocycles

As a compact heterocyclic core with two distinct functional groups, 3-aminodihydrofuran-2,5-dione serves as a valuable starting point for Diversity-Oriented Synthesis (DOS) campaigns . The anhydride can be reacted with a library of amines or alcohols to generate a series of aspartic acid amides/esters, while the primary amine can be independently diversified through reductive amination, acylation, or sulfonylation. This dual derivatization capability, which is absent in unsubstituted succinic anhydride, enables the rapid generation of structurally diverse compound libraries for hit identification and lead optimization in medicinal chemistry .

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